2-bromo-6-(bromomethyl)-3-methoxypyridine
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Overview
Description
2-bromo-6-(bromomethyl)-3-methoxypyridine: is a brominated pyridine derivative with the molecular formula C6H5Br2N and a molecular weight of 250.92 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxy group attached to the pyridine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The synthesis of 2-bromo-6-(bromomethyl)-3-methoxy-pyridine typically involves the bromination of pyridine derivatives.
Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, producing novel pyridine derivatives.
Industrial Production Methods: The industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-bromo-6-(bromomethyl)-3-methoxypyridine undergoes nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine nucleophile would yield a pyridine derivative with an amino group .
Scientific Research Applications
Chemistry:
Building Block: 2-bromo-6-(bromomethyl)-3-methoxypyridine serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s brominated structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 2-bromo-6-(bromomethyl)-3-methoxypyridine involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms adjacent to them more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Bromopyridine: This compound is similar in structure but lacks the additional bromomethyl and methoxy groups.
2-Bromo-6-methylpyridine: This compound has a methyl group instead of a bromomethyl group, making it less reactive in certain substitution reactions.
Uniqueness: 2-bromo-6-(bromomethyl)-3-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-(bromomethyl)-3-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIHYCFTNHIAQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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